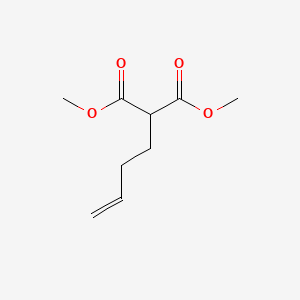

Dimethyl 2-(but-3-en-1-yl)malonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

dimethyl 2-but-3-enylpropanedioate |

InChI |

InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

YOZVGFNUZHYTTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC=C)C(=O)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Dimethyl 2 but 3 En 1 Yl Malonate

Chemical Transformations at the Malonate Moiety

The malonate portion of the molecule is characterized by an active methylene (B1212753) group (the carbon atom situated between the two carbonyl groups) and two methyl ester functionalities. These features are responsible for the rich chemistry of this part of the molecule.

Nucleophilic Substitution Reactions

While the primary alkylation to form Dimethyl 2-(but-3-en-1-yl)malonate is itself a nucleophilic substitution, the resulting compound can undergo further reactions. The ester groups can be targeted by strong nucleophiles. For instance, transesterification can occur under acidic or basic conditions when another alcohol is introduced, replacing the methyl groups. More vigorous reactions with nucleophiles like amines can lead to the formation of amides. smolecule.com

Hydrolysis and Decarboxylation Pathways

A cornerstone of malonic ester synthesis is the hydrolysis of the ester groups followed by decarboxylation. libretexts.orgucalgary.ca When this compound is treated with a strong acid, such as aqueous hydrochloric or sulfuric acid, and heated, both methyl ester groups are hydrolyzed to carboxylic acids, forming the intermediate but-3-en-1-ylmalonic acid. This β-dicarboxylic acid is unstable to heat and readily loses a molecule of carbon dioxide (CO₂) to yield hex-5-enoic acid. libretexts.org Similarly, saponification with a strong base like sodium hydroxide, followed by an acidic workup, achieves the same transformation. libretexts.org The general instability of substituted malonic acids under hydrolytic conditions often leads directly to the decarboxylated product. beilstein-journals.org

Table 1: Representative Hydrolysis and Decarboxylation Reaction

| Starting Material | Reagents and Conditions | Product | Typical Yield |

| This compound | 1. NaOH (aq), Heat 2. H₃O⁺, Heat | Hex-5-enoic acid | Good to High |

Enolate Formation and Reactivity

The hydrogen atom on the carbon alpha to both carbonyl groups (the α-hydrogen) is significantly acidic (pKa ≈ 13 for diethyl malonate) due to the electron-withdrawing effect of the two adjacent ester groups and the resonance stabilization of the resulting conjugate base. libretexts.orglibretexts.org Treatment of this compound with a suitable base, such as sodium ethoxide or sodium hydride, readily deprotonates this carbon to form a nucleophilic enolate. libretexts.orgfiveable.me This enolate is a key reactive intermediate for further functionalization at the α-position. The choice of base is important; for instance, using sodium methoxide (B1231860) would be ideal to avoid transesterification. libretexts.org

Alkylation and Acylation Reactions

The enolate generated from this compound is a potent nucleophile and can participate in Sₙ2 reactions with various electrophiles. libretexts.orgpressbooks.pub

Alkylation: Introducing an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to the enolate results in the formation of a new carbon-carbon bond at the α-position, yielding a dialkylated malonic ester. libretexts.orgresearchgate.net This reaction is subject to the typical constraints of Sₙ2 reactions, with primary and secondary halides being the most effective electrophiles. libretexts.org

Acylation: The enolate can also react with acylating agents like acyl chlorides or anhydrides. This introduces an acyl group at the α-position, forming a β-keto ester derivative.

Table 2: Examples of Alkylation of the Malonate Enolate

| Enolate Precursor | Electrophile | Reagents/Conditions | Product |

| This compound | Iodomethane | 1. NaH, THF 2. CH₃I | Dimethyl 2-(but-3-en-1-yl)-2-methylmalonate |

| This compound | Benzyl Bromide | 1. NaOMe, MeOH 2. PhCH₂Br | Dimethyl 2-benzyl-2-(but-3-en-1-yl)malonate |

Michael Addition Reactions

As a soft nucleophile, the enolate of this compound is an excellent Michael donor for conjugate addition reactions. researchgate.netresearchgate.net It can add to α,β-unsaturated carbonyl compounds, such as enones, enals, or nitroalkenes, in a 1,4-fashion. researchgate.netrsc.org This reaction is a powerful method for forming carbon-carbon bonds and creating more complex structures. The reaction is typically catalyzed by a base, which generates the enolate in situ. Asymmetric versions of this reaction can be achieved using chiral catalysts. rsc.orgnih.gov

Table 3: Michael Addition with this compound as Donor

| Michael Acceptor | Base/Catalyst | Product |

| Methyl vinyl ketone | NaOMe | Dimethyl 2-(but-3-en-1-yl)-2-(3-oxobutyl)malonate |

| Acrylonitrile | t-BuOK | Dimethyl 2-(but-3-en-1-yl)-2-(2-cyanoethyl)malonate |

| β-Nitrostyrene | Chiral Thiourea (B124793) Catalyst | Dimethyl 2-(but-3-en-1-yl)-2-(2-nitro-1-phenylethyl)malonate |

Reactions Involving the Butenyl Alkene Functionality

The terminal double bond of the butenyl group provides a second site for reactivity, which is orthogonal to the chemistry of the malonate moiety. Standard alkene transformations can be performed, often leaving the malonate group intact, provided that acidic or basic conditions that would affect the esters are avoided.

Key reactions at the alkene site include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to a single bond, converting the butenyl group into a butyl group, to yield Dimethyl 2-butylmalonate.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond results in a dihalogenated derivative.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the alkene. Reaction with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields a terminal alcohol, Dimethyl 2-(4-hydroxybutyl)malonate.

Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide, yielding Dimethyl 2-(oxiran-2-ylmethyl)malonate.

Ozonolysis: Cleavage of the double bond using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will yield an aldehyde, Dimethyl 2-(2-formylethyl)malonate.

These transformations highlight the synthetic utility of the butenyl group, allowing for its conversion into a variety of other functional groups.

Electrophilic Radical Additions to the Alkene

The terminal double bond in this compound is susceptible to electrophilic radical additions. A notable example is the addition of thiyl radicals. For instance, the cyclization of related diallylmalonates can be initiated by the generation of a thiyl radical, which adds to one of the alkene moieties. libretexts.org This initial addition generates a carbon-centered radical that can then undergo intramolecular cyclization. In the case of this compound, the addition of a thiyl radical to the terminal carbon of the butenyl group would lead to a secondary radical. This intermediate is poised for subsequent reactions, such as intramolecular cyclization onto the malonate carbonyl group or intermolecular trapping.

The regioselectivity of such radical additions is governed by the stability of the resulting radical intermediate. The addition of the radical to the terminal carbon of the butenyl group is favored as it leads to a more stable secondary radical. The subsequent cyclization can be influenced by factors such as the nature of the radical, the reaction conditions, and the presence of additives.

Cycloaddition Reactions (e.g., Intramolecular)

The presence of both a π-system (alkene) and a nucleophilic center (the enolizable malonate) within the same molecule makes this compound a suitable substrate for intramolecular cycloaddition reactions. These reactions are powerful tools for the construction of cyclic compounds.

One prominent example is the intramolecular [2+2] photocycloaddition. While direct photoexcitation of simple alkenes can be challenging, the use of sensitizers or transition metal catalysts, such as copper(I), can facilitate these transformations. researchgate.netresearchgate.net For 1,6-dienes, which are structurally related to our target molecule, intramolecular [2+2] photocycloadditions can lead to the formation of bicyclo[3.2.0]heptane skeletons. researchgate.net The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the catalyst or sensitizer. researchgate.net

Another important class of cycloadditions is the ene reaction. Intramolecular ene reactions of 1,6-dienes are known to form five-membered rings. libretexts.orgwikipedia.org In the case of this compound, a thermal or Lewis acid-catalyzed ene reaction could potentially lead to the formation of a cyclopentane (B165970) derivative through the transfer of an allylic hydrogen and the formation of a new carbon-carbon bond. The stereoselectivity of such reactions is often high, providing a reliable method for the synthesis of complex cyclic systems. wikipedia.org

Metathesis Reactions (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic alkenes. mdpi.com While this compound itself is not a substrate for RCM due to the presence of only one alkene, its derivatives containing a second double bond are excellent candidates for this transformation. For example, the RCM of diallyl malonates, which are structurally similar, is a well-established method for the synthesis of five-membered rings. acs.orgrsc.org

The success of RCM depends heavily on the choice of catalyst, with ruthenium-based catalysts such as the Grubbs and Hoveyda-Grubbs catalysts being the most common. These catalysts are known for their tolerance to a wide range of functional groups, including esters. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of a new cyclic alkene and a volatile byproduct, typically ethylene. rsc.org

The efficiency and stereoselectivity of RCM can be influenced by various factors, including the catalyst, solvent, temperature, and the structure of the substrate.

Oxidative and Reductive Transformations

The alkene and ester functionalities of this compound can undergo a variety of oxidative and reductive transformations, providing access to a wide range of derivatives.

Oxidative Transformations:

The terminal alkene can be subjected to oxidative cleavage through ozonolysis. nih.govnorthwestern.eduacs.orgnih.gov This reaction breaks the carbon-carbon double bond and, depending on the workup conditions, can yield either aldehydes or carboxylic acids. A reductive workup, typically using zinc and water or dimethyl sulfide, will produce an aldehyde. For this compound, ozonolysis with a reductive workup would yield dimethyl 2-(2-oxoethyl)malonate. An oxidative workup, on the other hand, would lead to the corresponding carboxylic acid.

Another important oxidative transformation is dihydroxylation, which converts the alkene into a 1,2-diol. nih.govrsc.orgnsf.gov This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The resulting diol can then be further cleaved oxidatively using reagents like periodic acid (HIO₄) to afford the same aldehyde as obtained from ozonolysis with a reductive workup. acs.org

Reductive Transformations:

The ester groups of the malonate moiety can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govnih.govresearchgate.netlibretexts.org This reaction would convert this compound into 2-(but-3-en-1-yl)propane-1,3-diol. It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups if present. researchgate.net Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters.

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling the outcome and designing new synthetic strategies.

Palladium-Catalyzed Reaction Mechanisms

Palladium catalysis plays a pivotal role in the functionalization of molecules like this compound. A key reaction is the intramolecular Heck reaction, a powerful tool for the synthesis of carbocycles and heterocycles. The general mechanism of the Heck reaction involves the oxidative addition of a palladium(0) species to an aryl or vinyl halide, followed by migratory insertion of an alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product.

In the context of an intramolecular reaction with a derivative of this compound (e.g., where the butenyl chain is attached to an aryl halide), the catalytic cycle would involve the following key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-halide bond to form a Pd(II) species.

Intramolecular Migratory Insertion: The tethered alkene coordinates to the palladium center and then inserts into the Pd-aryl bond, forming a new carbon-carbon bond and a cyclic alkyl-palladium intermediate.

β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium is eliminated, forming a double bond and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and produce an acid byproduct.

The regioselectivity and stereoselectivity of the intramolecular Heck reaction are often high and can be influenced by the choice of ligands, base, and reaction conditions.

Organocatalytic Reaction Mechanisms

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and the malonate moiety in this compound is an excellent nucleophile in organocatalytic reactions. A prominent example is the Michael addition of malonates to α,β-unsaturated carbonyl compounds.

In a typical organocatalytic Michael addition, a chiral amine catalyst, such as a derivative of proline or a thiourea-based catalyst, activates the reactants. researchgate.net The mechanism generally proceeds through the following steps:

Enamine/Iminium Ion Formation: The organocatalyst reacts with the electrophile (an α,β-unsaturated aldehyde or ketone) to form a chiral iminium ion, or with the nucleophile (the malonate) to form a chiral enamine.

Nucleophilic Attack: The enolate of the malonate, often generated in situ, attacks the β-carbon of the activated iminium ion in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to a high degree of enantioselectivity. researchgate.net

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the organocatalyst, allowing it to enter another catalytic cycle.

The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the organocatalyst, the solvent, and the presence of additives. researchgate.net Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, are often particularly effective. researchgate.net

Radical Functionalization Mechanisms

The radical functionalization of this compound typically proceeds through a chain mechanism involving initiation, propagation, and termination steps. The initiation of the reaction can be achieved through various methods, with the choice of initiator often influencing the subsequent reaction pathway.

One common method involves the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) as an oxidant. researchgate.netnih.govresearchgate.net In this process, Mn(OAc)₃ oxidizes the malonate to generate a malonyl radical. This radical can then undergo an intramolecular cyclization by adding to the appended butenyl group. researchgate.net The mechanism is believed to involve the formation of a Mn(III) enolate as a key intermediate. researchgate.net For substrates that are less acidic and form easily oxidized enolates, the rate-determining step is the formation of the Mn(III) enolate, followed by rapid loss of Mn(II) to generate the free radical. researchgate.net For more acidic compounds, the rate-determining step may involve the concerted addition of the alkene to the manganese enolate with the loss of Mn(II). researchgate.net

The cyclization of the intermediate radical predominantly follows a 5-exo-trig pathway to form a five-membered ring, which is generally favored over the 6-endo-trig pathway for the formation of a six-membered ring. nih.gov This preference is a general trend in radical cyclizations of 1,6-dienes. Following the cyclization, the resulting cyclized radical can be trapped by a hydrogen atom donor, undergo further oxidation, or participate in other intermolecular or intramolecular reactions to yield the final product.

The general mechanism for the radical cyclization of a 1,6-diene system, analogous to this compound, is depicted below:

Initiation:

Formation of an initiating radical (e.g., from Mn(OAc)₃ or a thiol).

Propagation:

Addition of the initiating radical to the double bond of the butenyl moiety, or formation of the malonyl radical directly.

Intramolecular cyclization of the resulting radical (typically 5-exo-trig).

Trapping of the cyclized radical to form the product and regenerate a chain-carrying radical.

Termination:

Combination or disproportionation of radical species.

Density Functional Theory (DFT) and Computational Studies of Reaction Pathways

DFT calculations can be employed to determine the geometries and energies of reactants, transition states, and products for the competing reaction pathways (e.g., 5-exo vs. 6-endo cyclization). These calculations often reveal that the transition state for the 5-exo cyclization is lower in energy, thus explaining its prevalence. nih.gov

For instance, in the thioacid-mediated cyclization of 1,6-dienes, DFT studies have been used to investigate the origin of the observed stereoselectivity. nih.gov These studies often point to a chair-like transition state for the 5-exo ring closure, which leads to the preferential formation of the cis-substituted cyclopentane derivative. nih.gov

Computational investigations into the addition of carbon-centered radicals to alkenes have shown that the reactivity is strongly influenced by the electronic nature of both the radical and the alkene. researchgate.net The presence of electron-withdrawing groups, such as the two ester functionalities in this compound, can affect the stability and reactivity of the intermediate radicals.

A hypothetical DFT study on the radical cyclization of this compound would likely involve:

Optimization of the ground state geometry of the starting material.

Calculation of the energies of the possible radical intermediates.

Locating the transition state structures for the 5-exo and 6-endo cyclization pathways.

Calculation of the activation barriers for each pathway to predict the major product.

Analysis of the stereochemical outcome by examining the transition state geometries for the formation of cis and trans products.

The following table presents a hypothetical summary of DFT-calculated energy barriers for a generic 1,6-diene cyclization, illustrating the typical preference for the 5-exo pathway.

| Parameter | 5-exo-trig Cyclization | 6-endo-trig Cyclization |

| Transition State Geometry | Chair-like | Boat-like (often higher in energy) |

| Calculated Activation Energy (kcal/mol) | Lower | Higher |

| Predicted Major Product | Five-membered ring | Six-membered ring (minor or not observed) |

This is a representative table based on general findings for 1,6-diene cyclizations and not specific to this compound.

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The reactivity of this compound in radical functionalization reactions and the selectivity of these processes are significantly influenced by the nature of substituents on the alkene and the malonate moiety, as well as the specific reaction conditions employed.

Substituent Effects: The presence of the two electron-withdrawing methyl ester groups on the carbon atom allylic to the double bond plays a crucial role. These groups stabilize the initial malonyl radical through resonance, facilitating its formation. However, they can also influence the nucleophilicity/electrophilicity of the subsequent radical intermediates.

Substituents on the butenyl chain would also have a profound effect on the regioselectivity of the initial radical addition and the subsequent cyclization. For instance, substitution at the terminal carbon of the double bond would direct the initial radical attack to the less substituted carbon, following the general principles of radical additions to alkenes.

In related systems, it has been shown that the substitution pattern can even dictate whether a cyclization occurs at all. For example, in the radical cyclization of bromoacetals of 3-hydroxyhexa-1,5-dienes, the substituent at the C-2 position determines whether a monocyclic or bicyclic product is formed.

Reaction Conditions: The choice of radical initiator and solvent can significantly impact the outcome of the reaction. As mentioned, Mn(OAc)₃ and thiyl radical precursors are common initiators. The concentration of the radical trapping agent is also critical. At low concentrations of a trapping agent like a hydrogen donor, the cyclized radical has a longer lifetime and may undergo rearrangements or other secondary reactions. Conversely, high concentrations of the trapping agent can lead to premature quenching of the initial radical before cyclization can occur.

The temperature of the reaction is another important parameter. Higher temperatures can sometimes overcome activation barriers for less favorable pathways, potentially leading to a mixture of products.

The table below summarizes the expected influence of key parameters on the radical cyclization of a generic butenylmalonate system.

| Parameter | Influence on Reactivity and Selectivity |

| Radical Initiator | Determines the nature of the initial radical and can influence the reaction mechanism (e.g., oxidative vs. non-oxidative). |

| Substituents on Alkene | Affects the regioselectivity of initial radical attack and the stability of intermediate radicals. Can influence the exo/endo selectivity. |

| Substituents on Malonate | Modifies the stability of the initial malonyl radical. |

| Solvent | Can influence the solubility of reagents and the stability of charged or polar intermediates. |

| Temperature | Affects reaction rates and can influence product distribution by overcoming activation barriers for competing pathways. |

| Concentration of Trapping Agent | Determines the balance between cyclization and intermolecular trapping of the initial radical. |

This table provides a general overview based on established principles of radical chemistry.

Advanced Functionalization and Derivatization of Dimethyl 2 but 3 En 1 Yl Malonate

C-H Functionalization Strategies

The acidic nature of the α-proton to the two ester groups in dimethyl 2-(but-3-en-1-yl)malonate makes it a prime target for deprotonation and subsequent alkylation or arylation. However, modern synthetic methods are increasingly focused on the direct functionalization of typically unreactive C-H bonds. While specific literature on the C-H functionalization of this compound is not abundant, established principles of C-H activation can be applied.

Transition-metal-catalyzed C-H activation, employing metals such as palladium, rhodium, or ruthenium, offers a powerful approach. For instance, a directing group strategy could be envisioned where a coordinating group is temporarily installed to direct the metal catalyst to a specific C-H bond on the butyl chain. This would allow for the introduction of new functional groups at positions that are otherwise difficult to access.

Another potential avenue is radical-based C-H functionalization. Using radical initiators, it may be possible to selectively abstract a hydrogen atom from the butyl chain, followed by trapping of the resulting radical with a suitable coupling partner. The terminal alkene also presents opportunities for allylic C-H functionalization, a well-established transformation that could introduce functionality at the carbon adjacent to the double bond.

Selective Derivatization of Ester Groups

The presence of two identical dimethyl ester groups in this compound presents a challenge for selective modification. However, several strategies can be employed to achieve selective derivatization.

One approach involves the use of sterically hindered reagents. By carefully selecting a bulky nucleophile or base, it may be possible to favor reaction at one ester group over the other due to subtle differences in steric accessibility.

Another powerful technique is the regioselective reduction of one ester group. For instance, the use of specific reducing agents and conditions has been shown to selectively reduce one ester in the presence of another in different diester systems. nih.gov For example, in dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates, sodium borohydride (B1222165) in methanol (B129727) has been used for the chemoselective reduction of the C(5) ester. nih.gov The relative reactivity of the two ester groups in this compound could be similarly influenced by electronic and steric factors, potentially allowing for the selective reduction of one ester to an alcohol. nih.gov This newly formed hydroxyl group could then be further functionalized, leading to a dissymmetric molecule.

| Method | Reagents | Outcome | Reference |

| Chemoselective Reduction | Sodium Borohydride in Methanol | Selective reduction of one ester group to an alcohol in a diester system. | nih.gov |

This table illustrates a potential method for selective ester derivatization based on findings in related systems.

Introduction of Chirality and Stereogenic Centers

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. This compound can be a precursor to chiral compounds through several established methods.

A prominent strategy is the asymmetric Michael addition. While the parent compound already possesses the butenyl side chain, related systems demonstrate the principle. For example, the asymmetric Michael addition of dimethyl malonate to α,β-unsaturated aldehydes, catalyzed by a polymer-supported organocatalyst, can produce highly enantiomerically enriched products. rsc.org This approach can be adapted to introduce a new stereocenter at the α-position of the malonate.

Furthermore, the terminal alkene of this compound is a handle for introducing chirality. Asymmetric dihydroxylation or epoxidation, using chiral catalysts, would create stereogenic centers on the butyl chain. For instance, the Sharpless asymmetric dihydroxylation could be employed to install two adjacent hydroxyl groups with a defined stereochemistry.

| Reaction | Catalyst/Reagent | Outcome | Reference |

| Asymmetric Michael Addition | Polymer-supported organocatalyst | Enantiomerically enriched oxodiesters. | rsc.org |

| Asymmetric Dihydroxylation | Chiral osmium catalyst | Diol with defined stereochemistry. | N/A |

| Asymmetric Epoxidation | Chiral catalyst (e.g., Jacobsen's catalyst) | Epoxide with defined stereochemistry. | N/A |

This table summarizes key reactions for introducing chirality into molecules with functionalities similar to this compound.

Complex Molecular Architecture Construction (e.g., Rotaxanes, Fullerene Adducts)

The unique combination of functional groups in this compound makes it a valuable building block for the construction of intricate molecular architectures.

The malonate moiety is well-known for its utility in the Bingel reaction, a common method for the functionalization of fullerenes. By deprotonating the malonate and reacting it with C60 in the presence of a halogen, a methanofullerene can be formed. The butenyl group could then be used for further post-functionalization of the fullerene adduct. Research has been conducted on the synthesis of fullerene ylidene malonate supramolecular triads, showcasing the utility of malonates in creating complex, multi-component systems. researchgate.net

The structure of this compound also lends itself to the synthesis of rotaxanes, which are mechanically interlocked molecules. The butenyl chain could act as a "thread" that is passed through a macrocyclic "wheel." The ends of the thread can then be capped with bulky groups to prevent dethreading. The synthesis of polyyne rsc.orgrotaxanes has been achieved using dicobalt carbonyl complexes as temporary stoppers, demonstrating a viable strategy for creating such interlocked structures. nih.gov

| Architecture | Synthetic Strategy | Key Features | Reference |

| Fullerene Adducts | Bingel Reaction | Covalent functionalization of C60. | researchgate.net |

| Rotaxanes | Threading and Capping | Mechanically interlocked molecules. | nih.gov |

This table highlights the potential of malonate-containing compounds in the construction of complex molecular architectures.

Applications of Dimethyl 2 but 3 En 1 Yl Malonate in Research Synthesis

Role as a Versatile Intermediate in Organic Synthesis

Dimethyl 2-(but-3-en-1-yl)malonate is a highly versatile intermediate in organic synthesis due to the presence of multiple reactive sites. The malonic ester portion of the molecule contains an acidic proton that can be readily removed by a base, creating a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.

Furthermore, the terminal double bond of the butenyl side chain offers another site for chemical modification. This alkene can undergo a wide array of reactions, including:

Addition reactions: Halogens, hydrogen halides, and other electrophiles can be added across the double bond.

Oxidation: The alkene can be oxidized to form epoxides, diols, or be cleaved to yield aldehydes or carboxylic acids.

Metathesis: Olefin metathesis provides a powerful method for forming new carbon-carbon double bonds.

Hydroformylation: This reaction introduces a formyl group, which can be further transformed into other functional groups.

The diester functionality of the malonate group can also be manipulated. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated to yield a substituted butenoic acid. Alternatively, the esters can be reduced to diols or converted to amides. smolecule.com This multifunctionality makes this compound a valuable starting material for the synthesis of a diverse range of organic molecules.

Precursor for Complex Molecules and Heterocycles

The reactivity of this compound makes it an excellent precursor for the synthesis of complex molecules and heterocyclic compounds. The malonate moiety is a common starting point for the synthesis of barbiturates and other heterocyclic systems through condensation reactions with urea (B33335) or other dinucleophiles. wikipedia.orgnih.gov

The butenyl side chain can be utilized to construct carbocyclic and heterocyclic rings. For instance, intramolecular cyclization reactions can lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives. Ring-closing metathesis is a particularly powerful tool for the synthesis of various ring sizes. Additionally, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.

The combination of the malonate and butenyl functionalities allows for the construction of intricate molecular architectures. For example, the malonate can be alkylated, and the resulting product can then undergo a cyclization reaction involving the butenyl group to create a polycyclic system. This versatility has been exploited in the synthesis of natural products and other complex organic targets.

Utilization in Polymer Chemistry and Material Science

The presence of the terminal alkene in this compound makes it a suitable monomer for polymerization reactions. Its incorporation into polymers can introduce specific functionalities and influence the material properties.

This compound can be used as a monomer in various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. The malonate ester groups can be preserved during polymerization, providing a handle for post-polymerization modification.

The polymerization of this compound leads to the formation of poly(alkyl malonates). These polymers contain pendant malonate groups along the polymer backbone. The properties of these polymers can be tailored by copolymerizing with other monomers or by modifying the malonate groups after polymerization. For instance, the hydrolysis of the ester groups can yield a poly(dicarboxylic acid), which can be used in applications such as ion-exchange resins or as a component in stimuli-responsive materials.

Beyond serving as a monomer for addition polymerization, the butenyl group can also be used to incorporate the malonate functionality into polymer backbones through other polymerization methods like acyclic diene metathesis (ADMET) polymerization. In this process, the diene monomer undergoes a step-growth polymerization to form a polymer with the malonate unit as a recurring part of the main chain. The resulting polymers can exhibit unique thermal and mechanical properties.

Application in Medicinal Chemistry Research (as Precursors for Bioactive Molecules)

Malonic acid derivatives are important building blocks in the synthesis of pharmaceuticals. wikipedia.orgsmu.ca While specific biological activities of this compound itself are not extensively documented, its structural motifs are found in various bioactive molecules. smolecule.com Its utility in medicinal chemistry lies in its role as a precursor to compounds with potential therapeutic applications.

For instance, the malonate portion can be used to synthesize barbiturates, which are a class of drugs that act as central nervous system depressants. nih.govwikipedia.org Furthermore, the ability to introduce diverse substituents via the butenyl side chain allows for the creation of a library of compounds for screening for biological activity. The structural features of this compound make it a valuable starting point for the synthesis of analogues of known drugs or for the development of new chemical entities with potential therapeutic value. For example, dimethyl malonate has been shown to have a protective effect in a murine model of acute respiratory distress syndrome. nih.gov

Applications in Agrochemical Research

Research in the agrochemical sector has explored the use of this compound and its derivatives in the creation of novel active ingredients. The strategic incorporation of the butenylmalonate moiety can influence the target specificity and efficacy of the final product.

While detailed, publicly available research findings specifically on this compound are limited, the broader class of malonic esters is well-documented in pesticide and herbicide synthesis. For instance, malonic esters are known starting materials for various classes of agrochemicals. The general synthetic utility involves the alkylation of the malonate at the central carbon, followed by further chemical transformations.

In a more general sense, research has demonstrated the fungicidal potential of compounds derived from dimethyl malonate. For example, certain 2-phenylthiomethyl substituted 1,3-diketones and dimethyl malonate derivatives have been shown to exhibit fungicidal activity against plant pathogens such as Bipolaris sorokiniana, Rhizoctonia solani, and Fusarium oxysporum.

Table 1: Fungicidal Activity of Dimethyl Malonate Derivatives

| Compound | Target Fungi | Concentration | Inhibition |

| 2-phenylthiomethyl substituted dimethyl malonate | Bipolaris sorokiniana | Not Specified | Complete |

| 2-phenylthiomethyl substituted dimethyl malonate | Rhizoctonia solani | Not Specified | Complete |

| Compound 1a (a dimethyl malonate derivative) | Fusarium oxysporum | 0.5% | Partial |

| Compound 1b (a dimethyl malonate derivative) | Fusarium oxysporum | 0.5% | Partial |

| This table is illustrative of the types of data found in agrochemical research for related malonate compounds. |

The butenyl group in this compound provides a handle for introducing further complexity, which is a key strategy in the design of new agrochemicals. This side chain can be subjected to a variety of chemical reactions, such as oxidation, halogenation, or addition reactions, to generate a library of derivatives for biological screening.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research lies in the creation of advanced catalytic systems to control the reactivity of the malonate and butenyl functionalities with high precision. The development of chiral catalysts is particularly crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry.

Phase-Transfer Catalysis (PTC): Enantioselective phase-transfer catalysis has emerged as a powerful method for the asymmetric alkylation of malonates. frontiersin.orgnih.govfrontiersin.org Future work will likely focus on designing new malonate substrates and chiral phase-transfer catalysts, such as binaphthyl-modified chiral quaternary ammonium (B1175870) salts, to achieve even higher yields and enantioselectivities (up to 98% ee). frontiersin.orgnih.govfrontiersin.orgnih.gov These catalysts facilitate the formation of chiral quaternary carbon centers, which are valuable in complex organic synthesis. frontiersin.orgnih.govfrontiersin.orgnih.gov

Organocatalysis: Organocatalysts, such as those derived from Cinchona alkaloids, offer a metal-free alternative for asymmetric synthesis. nih.govbeilstein-journals.org Research is ongoing to develop bifunctional organocatalysts, like thiourea (B124793) and squaramide derivatives, that can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields (up to 98%) and enantioselectivities (up to 93%) in Michael addition reactions. beilstein-journals.org Proline lithium salt has also been shown to be an effective catalyst for the Michael addition of dimethyl malonate to α,β-unsaturated aldehydes. rsc.org

Metal-Based Catalysis: Iridium-catalyzed asymmetric allylic alkylation represents a powerful strategy for forming all-carbon quaternary stereocenters from malonate nucleophiles. nih.govorganic-chemistry.org Future investigations will aim to expand the substrate scope and further elucidate the reaction mechanism to improve efficiency and selectivity. nih.gov Heterobimetallic complexes, such as a Gallium-Sodium-BINOL complex, have proven effective for asymmetric Michael additions on a large scale, yielding products with excellent enantioselectivity (99% ee). nih.gov

| Catalytic System | Reaction Type | Key Features | Reported Efficiency |

|---|---|---|---|

| Chiral Phase-Transfer Catalysts (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) | Asymmetric α-alkylation | Creates chiral quaternary carbon centers. | Up to 99% yield, up to 98% ee. frontiersin.orgfrontiersin.org |

| Iridium Complexes with Chiral Ligands | Asymmetric Allylic Alkylation | Forms acyclic β-quaternary 1,3-dicarbonyl compounds. | Up to 93% yield, up to 97% ee. nih.govorganic-chemistry.org |

| Cinchona Alkaloid-derived Thiourea/Squaramide | Asymmetric Michael Addition | Bifunctional catalyst with hydrogen-bonding donor/acceptor sites. | Up to 98% yield, up to 93% ee. beilstein-journals.org |

| Ga-Na-BINOL Complex | Asymmetric Michael Addition | Robust for large-scale synthesis. | 90% yield, 99% ee on a 31g scale. nih.gov |

Exploration of New Cascade and Multicomponent Reactions

The dual functionality of Dimethyl 2-(but-3-en-1-yl)malonate makes it an ideal candidate for cascade (or domino) and multicomponent reactions (MCRs). These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. Future research will likely focus on designing novel sequences that exploit both the nucleophilic character of the malonate and the reactivity of the terminal alkene.

For instance, a Michael addition initiated by the malonate could be followed by an intramolecular reaction involving the butenyl group, leading to the rapid construction of complex carbocyclic and heterocyclic scaffolds. rsc.org The development of organocatalytic oxa-Michael addition-triggered cascade reactions is a particularly active area of research. rsc.org Similarly, MCRs involving the butenyl malonate, an aldehyde, and an amine could provide direct access to highly functionalized piperidine (B6355638) derivatives, which are common motifs in pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from batch to continuous flow processes is a major trend in modern chemistry, offering improved safety, scalability, and efficiency. thieme-connect.denih.gov The synthesis and functionalization of butenyl malonates are well-suited for flow chemistry. C-C bond formation and cycloaddition reactions, for example, can be performed more efficiently and safely in microreactors. thieme-connect.denih.gov Future efforts will focus on developing robust flow protocols for the alkylation, cyclization, and polymerization of this compound.

Sustainable and Biocatalytic Approaches in Butenyl Malonate Chemistry

Green chemistry principles are increasingly guiding synthetic route design. For butenyl malonate chemistry, this translates into several key research directions. There is a growing interest in producing malonic acid and its esters from renewable resources, moving away from petrochemical feedstocks. researchgate.netnih.gov Researchers have successfully designed artificial metabolic pathways in microorganisms to produce malonic acid from glucose. researchgate.netnih.gov

The use of environmentally benign solvents is another important aspect. wikipedia.org While some reactions require solvents like acetonitrile, research is ongoing to find greener alternatives or to optimize reactions to reduce solvent volume. rsc.org

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical catalysis. pharmasalmanac.com Enzymes can operate under mild conditions, often in aqueous media, and can provide exquisite stereocontrol. pharmasalmanac.com The enzymatic desymmetrization of prochiral diesters is a powerful strategy for producing chiral molecules with 100% theoretical yield. pharmasalmanac.com Future research will explore the use of enzymes like lipases, esterases, and dehydrogenases for the enantioselective synthesis and transformation of butenyl malonate derivatives. cabidigitallibrary.orgnih.gov Protein engineering and directed evolution will be key to developing biocatalysts with improved activity, stability, and substrate scope. nih.gov

| Approach | Description | Potential Impact |

|---|---|---|

| Bio-based Feedstocks | Synthesis of malonic acid via fermentation of renewable resources like glucose. researchgate.netnih.gov | Reduces reliance on fossil fuels and creates a more sustainable supply chain. |

| Green Solvents | Replacing hazardous organic solvents with alternatives like water, supercritical CO₂, or bio-derived solvents. wikipedia.org | Minimizes environmental impact and improves process safety. |

| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. pharmasalmanac.comnih.gov | Enables the synthesis of enantiomerically pure compounds with high efficiency and reduced waste. |

| Reactive Distillation | Combining reaction and separation into a single unit to increase efficiency and reduce waste in the production of malonic acid from dimethyl malonate. researchgate.net | Lowers energy consumption and production costs. |

Computational Chemistry and Machine Learning in Reaction Design and Prediction

Computational tools are becoming indispensable in modern chemical research. Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms, understand the origins of stereoselectivity, and predict the reactivity of molecules like butenyl malonate. researchgate.netrsc.orgmdpi.com This allows for a more rational design of experiments, saving time and resources.

The most exciting developments are in the application of machine learning (ML) and artificial intelligence (AI). nih.govarxiv.orgrsc.org ML models are being trained on large datasets of chemical reactions to predict outcomes, such as enantioselectivity, with high accuracy. nih.govchinesechemsoc.org These models can identify the most important molecular features that influence a reaction's success, guiding the selection of catalysts, substrates, and conditions. rsc.orgchinesechemsoc.org This data-driven approach accelerates the discovery and optimization of new reactions. For example, deep neural networks have been used to predict the enantiomeric excess (% ee) of asymmetric reactions with a root mean square error as low as 6.3%. rsc.org

Expansion of Applications in Functional Materials Research

While dimethyl malonate is a well-established intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, the unique structure of this compound opens the door to new applications, particularly in materials science. wikipedia.orgnih.govgoogle.comsanjaychemindia.com

The terminal alkene of the butenyl group makes this molecule a functional monomer. It can participate in polymerization reactions, such as free-radical or ring-opening metathesis polymerization, to create polymers with pendant malonate groups. wikipedia.org These malonate groups can then be used for further functionalization or as cross-linking sites, allowing for the creation of novel polymer architectures, hydrogels, or functional coatings. The ability to undergo Michael additions also makes malonate-containing materials interesting for applications in adhesives and self-healing materials. wikipedia.org Future research will focus on synthesizing and characterizing these novel materials and exploring their properties for applications in drug delivery, tissue engineering, and advanced coatings.

Q & A

Q. Advanced

- Chiral HPLC : Uses columns like Chiralcel OD with hexane/isopropanol (99:1) at 1.0 mL/min flow rate .

- Circular dichroism (CD) : Correlates elution order with absolute configuration.

- Chiral shift reagents : Enhance NMR splitting for diastereomeric analysis .

What systematic approaches ensure comprehensive literature reviews for this compound?

Q. Advanced

- Database selection : Prioritize SciFinder, Reaxys, and PubMed for peer-reviewed studies .

- Search terms : Combine CASRN (e.g., 108-59-8), IUPAC names, and reaction keywords (e.g., "allylation," "metathesis") .

- Analog extrapolation : Use data from dimethyl malonate analogs (e.g., diethyl malonate) for toxicity or mechanistic studies .

How can biological activity assays evaluate this compound derivatives?

Q. Advanced

- Enzyme inhibition : Measure succinate dehydrogenase (SDH) activity via mitochondrial ROS assays .

- Apoptosis markers : Caspase-3 activation quantified via fluorometric substrates (e.g., Ac-DEVD-AMC) .

- HIF-1α stabilization : Western blotting under hypoxic conditions .

What methods improve regioselectivity in γ-allylation versus α-alkylation pathways?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.